molecular formula C10H7BrN2O3 B5210697 1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5210697
M. Wt: 283.08 g/mol
InChI Key: GYZDZIHRTZBGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Bromopyruvic acid (BPA), is a chemical compound that has gained significant interest in scientific research due to its potential applications in cancer treatment. BPA is a derivative of pyruvic acid and is known to inhibit the energy metabolism of cancer cells, leading to their death.

Scientific Research Applications

BPA has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the energy metabolism of cancer cells by inhibiting the activity of enzymes such as lactate dehydrogenase and pyruvate dehydrogenase. This leads to the accumulation of toxic metabolites within the cancer cells, ultimately leading to their death. BPA has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Mechanism of Action

BPA inhibits the energy metabolism of cancer cells by inhibiting the activity of enzymes involved in the glycolytic pathway. This leads to the accumulation of toxic metabolites such as lactate and pyruvate within the cancer cells, ultimately leading to their death. BPA has also been shown to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, further disrupting the energy metabolism of cancer cells.
Biochemical and Physiological Effects:
BPA has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the higher energy demands of cancer cells, which make them more vulnerable to BPA-induced energy depletion. BPA has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its cytotoxic effects.

Advantages and Limitations for Lab Experiments

One advantage of using BPA in lab experiments is its selective cytotoxicity towards cancer cells, which makes it a potential therapeutic agent for cancer treatment. However, BPA has some limitations as well. It is unstable in aqueous solutions and has a short half-life, which makes it difficult to administer in vivo. Additionally, BPA has not been extensively studied in clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for BPA research. One potential direction is the development of more stable analogs of BPA that can be administered in vivo. Another direction is the identification of biomarkers that can predict the sensitivity of cancer cells to BPA-induced energy depletion. Additionally, further studies are needed to evaluate the safety and efficacy of BPA in clinical trials.

Synthesis Methods

The synthesis of BPA involves the reaction of 3-bromobenzoyl chloride with sodium pyruvate in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZDZIHRTZBGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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